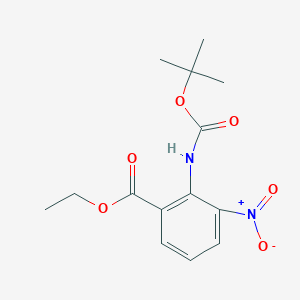

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Deprotection: Yields the free amine.

Reduction: Yields the corresponding amino compound.

Substitution: Yields various substituted benzoate esters.

Scientific Research Applications

Intermediate in Drug Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Candesartan Cilexetil : This compound is utilized in the preparation of candesartan cilexetil, an antihypertensive medication. The synthesis involves the reaction of this compound with other reagents to form complex structures necessary for effective drug formulation .

- Azilsartan and Other Impurities : It is also noted as an impurity in the synthesis of azilsartan, another antihypertensive agent. Understanding these impurities is essential for ensuring the purity and efficacy of the final pharmaceutical products .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Soluble Epoxide Hydrolase Inhibitors : Research indicates that derivatives of this compound may inhibit soluble epoxide hydrolase (sEH), which plays a significant role in inflammation and pain pathways. Inhibiting sEH can lead to reduced levels of inflammatory mediators, offering therapeutic benefits for conditions like rheumatoid arthritis and acute pancreatitis .

- Anti-inflammatory Effects : Compounds that share structural similarities with this compound have demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that this compound could be further explored for its potential to treat inflammatory diseases .

Case Study: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing new anti-inflammatory agents involved using this compound as a starting material. The research demonstrated that modifications to this compound could yield derivatives with enhanced activity against inflammatory pathways, showcasing its versatility as a synthetic intermediate .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of compounds derived from this compound. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-((tert-butoxycarbonyl)amino)acetate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a Boc-protected amino group and a nitro group on the benzoate ester

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as Et-2-(Boc)-3-NO2-benzoate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.3 g/mol

- Boiling Point : Approximately 390.8 °C (predicted)

- Density : 1.268 g/cm³

- pKa : 12.00 ± 0.70 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| Boiling Point | 390.8 °C (predicted) |

| Density | 1.268 g/cm³ |

| pKa | 12.00 ± 0.70 |

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive nitrogen species (RNS). These species are known to participate in various biological processes, including:

- Modulation of cellular signaling pathways.

- Antimicrobial activity against bacteria and fungi.

- Potential influence on cardiovascular responses through interactions with angiotensin II receptors.

The compound serves primarily as a synthetic intermediate in the development of angiotensin II receptor antagonists, such as azilsartan and candesartan cilexetil, which are used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor .

Applications in Drug Development

This compound is utilized in the synthesis of various therapeutic agents:

-

Angiotensin II Receptor Antagonists :

- Azilsartan : Used for treating high blood pressure.

- Candesartan Cilexetil : Another antihypertensive agent that blocks angiotensin II receptors.

- Antimicrobial Agents :

Case Studies and Research Findings

Several studies have explored the biological implications and applications of this compound:

-

Synthesis and Biological Evaluation :

- A study demonstrated the synthesis of derivatives from this compound that showed significant binding affinity to angiotensin II receptors, indicating potential for further development into therapeutic agents for cardiovascular diseases.

-

Antimicrobial Activity :

- Research highlighted that derivatives generated from the reduction of the nitro group exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.

-

Functional Materials :

- Investigations into the use of this compound as a building block for functional materials have shown promise in creating novel compounds with unique properties beneficial for various applications in material science.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate?

Methodological Answer: The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates. A reflux system under inert atmosphere (e.g., nitrogen) with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate as a base in 1,2-dimethoxyethane/water mixtures is recommended. Reaction times of 2 hours at reflux (~80–100°C) are effective for aryl coupling steps . Post-reaction workup includes extraction with ethyl acetate and purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze 1H and 13C NMR to verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl group), nitro group (δ ~8–9 ppm for aromatic protons), and ester carbonyl (δ ~165–170 ppm) .

- IR : Confirm the presence of nitro (1520–1350 cm−1) and carbonyl (1720–1700 cm−1) stretches .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak at m/z 310.30 (C14H18N2O6) .

Q. What solvent systems are suitable for recrystallization to improve yield and purity?

Methodological Answer: Ethyl acetate/hexane mixtures (1:3 to 1:5 v/v) are ideal for recrystallization due to the compound’s moderate polarity. For nitro-containing analogs, dimethylformamide (DMF)/water systems (slow diffusion) may enhance crystal formation. Monitor solubility using HPLC with a C18 column and acetonitrile/water mobile phase (70:30) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the reactivity of the nitro group in further functionalization?

Methodological Answer: Employ Spartan 14 or Gaussian software to calculate:

- HOMO-LUMO gaps : Assess electrophilicity of the nitro group for nucleophilic substitution or reduction.

- Solvation energy : Predict solubility in polar aprotic solvents (e.g., DMF) for reaction optimization.

- Dihedral angles : Evaluate steric hindrance from the Boc group to guide regioselective modifications .

Contradictions between computed and experimental data (e.g., unexpected byproducts) should be resolved by comparing calculated IR/NMR spectra with empirical results .

Q. What mechanistic insights explain competing side reactions during Boc deprotection?

Methodological Answer: The Boc group is acid-labile. Common side reactions (e.g., ester hydrolysis or nitro reduction) arise from:

- Acid concentration : Trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) minimizes ester cleavage. Avoid prolonged exposure (>2 hours at 25°C).

- Reductive conditions : Catalytic hydrogenation (Pd/C, H2) may reduce the nitro group; use scavengers (e.g., thiophenol) to suppress this. Monitor by TLC (ethyl acetate/hexane, 1:1) and LC-MS for intermediates .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in synthetic batches?

Methodological Answer:

- HPLC-DAD : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities like methylated byproducts (e.g., mthis compound, CAS 57113-90-3) .

- Prep-HPLC : Collect fractions at retention times corresponding to the target compound (verified by MS/MS fragmentation). Purity thresholds >98% are achievable with C18 columns and 5 µm particle size .

Q. What strategies address regioselectivity challenges in modifying the 3-nitrobenzoate scaffold?

Methodological Answer:

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the aromatic ring adjacent to the nitro group, enabling selective halogenation or sulfonation.

- Protecting group interplay : Temporarily replace the Boc group with acid-stable alternatives (e.g., Fmoc) during nitro reduction to prevent decomposition .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental spectral data?

Methodological Answer:

- Benchmark calculations : Re-optimize molecular geometries using density functional theory (DFT) at the B3LYP/6-31G* level to improve agreement with experimental NMR shifts.

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations to match experimental conditions .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in substituent orientation .

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBXLQKKUBOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.